N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276071
InChI: InChI=1S/C14H15N3OS/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18)
SMILES:
Molecular Formula: C14H15N3OS
Molecular Weight: 273.36 g/mol

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide

CAS No.:

Cat. No.: VC16276071

Molecular Formula: C14H15N3OS

Molecular Weight: 273.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide -

Specification

Molecular Formula C14H15N3OS
Molecular Weight 273.36 g/mol
IUPAC Name N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C14H15N3OS/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18)
Standard InChI Key ALCFKMPYUAYEHN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide features a central acetamide group (CH3CONH\text{CH}_3\text{CONH}) bonded to a pyrimidin-2-ylsulfanyl moiety (S-C5H3N2\text{S-C}_5\text{H}_3\text{N}_2) and a 2-phenylethyl chain (C6H5CH2CH2\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2). The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, contributes to potential hydrogen-bonding interactions, while the sulfanyl group enhances reactivity in nucleophilic substitution reactions. The phenethyl appendage introduces aromaticity and lipophilicity, which may influence membrane permeability in biological systems.

Table 1: Molecular Identity

PropertyValueSource
IUPAC NameN-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide
Molecular FormulaC14H15N3OS\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{OS}
Molecular Weight273.36 g/mol
CAS NumberNot publicly disclosed
Canonical SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NC=CC=N2\text{C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CC=N2}

Stereochemical Considerations

While no stereocenters are explicitly present in the structure, the sulfanylacetamide linker (-S-CH2-CO-NH-\text{-S-CH}_2\text{-CO-NH-}) may adopt multiple conformations. Computational modeling of analogous compounds suggests that the thioether bond (C-S-C\text{C-S-C}) allows rotational flexibility, potentially enabling interactions with hydrophobic pockets in proteins .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide typically involves a multi-step sequence:

  • Preparation of Pyrimidine Sulfide Intermediate: 2-Mercaptopyrimidine is alkylated with chloroacetamide to form 2-(pyrimidin-2-ylsulfanyl)acetamide.

  • Phenethylamine Coupling: The acetamide intermediate reacts with 2-phenylethylamine via a nucleophilic acyl substitution, facilitated by coupling agents like EDC/HOBt.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsProductYield
12-Mercaptopyrimidine, Chloroacetamide, K₂CO₃, DMF, 80°C2-(Pyrimidin-2-ylsulfanyl)acetamide65%
22-Phenylethylamine, EDC, HOBt, DCM, RTN-(2-Phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide72%

Optimization Challenges

Key challenges include minimizing disulfide byproducts during thioether formation and ensuring regioselectivity in pyrimidine functionalization. Microwave-assisted synthesis has been proposed to enhance reaction efficiency in analogous systems .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated via XLogP3) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the aromatic phenethyl group, necessitating formulation with co-solvents like DMSO for in vitro assays.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-S stretch).

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6) displays peaks at δ 8.75 (d, 2H, pyrimidine H), 7.25–7.35 (m, 5H, phenyl H), and 3.45 (t, 2H, -CH₂-NH-).

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic assessment.

  • Synthetic Scalability: Current protocols lack industrial-scale optimization; continuous-flow chemistry could improve throughput.

  • Target Identification: CRISPR-Cas9 screening may elucidate protein targets in disease models.

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